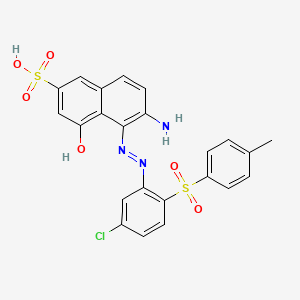
Potassium aminetrisulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium aminetrisulfonate is an organosulfur compound with the chemical formula C16H7K3N2O11S3. It is known for its unique properties and applications in various scientific fields. This compound is a potassium salt of aminetrisulfonic acid and is characterized by its stability and solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium aminetrisulfonate can be synthesized through the sulfonation of aniline derivatives. The process involves the reaction of aniline with sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide. The reaction conditions typically include controlled temperatures and the use of solvents like water or acetic acid to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where aniline is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with potassium hydroxide to produce the final product. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions: Potassium aminetrisulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted sulfonates, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Potassium aminetrisulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It is employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of potassium aminetrisulfonate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming stable complexes with electrophiles. In biological systems, it can interact with proteins and enzymes, stabilizing their structure and enhancing their activity. The sulfonate groups play a crucial role in these interactions, providing both stability and reactivity.
Comparación Con Compuestos Similares
Potassium indigotrisulfonate: Another potassium salt of a sulfonic acid, used in dyeing and as a reagent in chemical synthesis.
Potassium hydroxylaminedisulfonate: Known for its use in organic synthesis and as a reducing agent.
Uniqueness: Potassium aminetrisulfonate is unique due to its specific structure and the presence of three sulfonate groups, which provide distinct chemical properties and reactivity. Its stability and solubility in water make it particularly useful in various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
63504-30-3 |
|---|---|
Fórmula molecular |
K3NO9S3 |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
tripotassium;N,N-disulfonatosulfamate |
InChI |
InChI=1S/3K.H3NO9S3/c;;;2-11(3,4)1(12(5,6)7)13(8,9)10/h;;;(H,2,3,4)(H,5,6,7)(H,8,9,10)/q3*+1;/p-3 |
Clave InChI |
BZHKTUXGVFLCRM-UHFFFAOYSA-K |
SMILES canónico |
N(S(=O)(=O)[O-])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















